3-Bromo-2-chloro-5-fluoropyridine
Overview
Description
3-Bromo-2-chloro-5-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 g/mol . The IUPAC name for this compound is 3-bromo-2-chloro-5-fluoropyridine .
Synthesis Analysis
The synthesis of 3-Bromo-2-chloro-5-fluoropyridine involves a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines . The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-5-fluoropyridine is represented by the canonical SMILES stringC1=C(C=NC(=C1Br)Cl)F
. This compound does not have any defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, or undefined bond stereocenter count . Chemical Reactions Analysis
3-Bromo-2-chloro-5-fluoropyridine undergoes a chemoselective functionalization . Catalytic amination conditions afford exclusively the bromide substitution product for both secondary amines and primary anilines .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-5-fluoropyridine has a molecular weight of 210.43 g/mol . It has a computed XLogP3-AA value of 2.6 . This compound does not have any hydrogen bond donor count but has a hydrogen bond acceptor count of 2 . It does not have any rotatable bond count . The exact mass of this compound is 208.90432 g/mol . The topological polar surface area of this compound is 12.9 Ų .Scientific Research Applications
Chemoselective Functionalization
Research on 3-Bromo-2-chloro-5-fluoropyridine includes its chemoselective functionalization. A study demonstrates that under catalytic amination conditions, bromide substitution is preferred for both secondary amines and primary anilines. Interestingly, a reversal in chemoselectivity is observed under neat conditions without palladium catalysis, favoring substitution at the 2-chloro position. Additionally, selective substitution of the 3-fluoro group is achieved under SNAr conditions to afford dihalo adducts (Stroup et al., 2007).
Synthesis of Pentasubstituted Pyridines
Another study focuses on synthesizing halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are valuable in medicinal chemistry research. The study describes simple syntheses of these unique pyridines using halogen dance reactions, which provide desired functionalities for further chemical manipulations (Wu et al., 2022).
Versatile Synthesis Processes
Further research in this field includes the versatile synthesis of disubstituted fluoropyridines. For example, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared and utilized in Suzuki reactions to create disubstituted 2-fluoropyridines. These compounds could then be converted into corresponding 2-pyridones, showcasing the versatility and utility of these compounds in various synthesis processes (Sutherland & Gallagher, 2003).
Halogen Atom Migration
In a different approach, research on the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine shows interesting chemical behaviors. When 3-bromo-2,4-dihydroxypyridine is chlorinated, the chlorine atom enters the 3-position, and the bromine atom is removed and reintroduced at the 5-position. This study highlights the dynamic nature of halogen atom placement in these compounds (Hertog & Schogt, 2010).
Vibrational Spectra Analysis
Another aspect of research involves the vibrational spectra of monosubstituted pyridines. This includes the infrared and Raman spectra of chloro and bromopyridines, contributing to the understanding of their molecular structures and behaviors (Green et al., 1963).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-chloro-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUUDYHEWVWETB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654063 | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-5-fluoropyridine | |
CAS RN |
884494-36-4 | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloro-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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